6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15947208
Molecular Formula: C12H9F2NO2
Molecular Weight: 237.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F2NO2 |
|---|---|
| Molecular Weight | 237.20 g/mol |
| IUPAC Name | 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one |
| Standard InChI | InChI=1S/C12H9F2NO2/c1-7(16)6-15-3-2-11(17)9-4-8(13)5-10(14)12(9)15/h2-5H,6H2,1H3 |
| Standard InChI Key | DONZYIPXRJKYIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The systematic IUPAC name 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one reflects its substitution pattern: fluorine atoms at positions 6 and 8 of the quinoline ring, a ketone group at position 4, and a 2-oxopropyl substituent at position 1. The planar quinoline scaffold facilitates π-π interactions with biological targets, while the electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity. The 2-oxopropyl group introduces a reactive ketone moiety, potentially enabling further chemical modifications for drug development.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₂NO₂ |
| Molecular Weight | 237.20 g/mol |
| IUPAC Name | 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one |
| Canonical SMILES | CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F |
| XLogP3 | 1.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Data sourced from VulcanChem and Bidepharm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6,8-difluoro-1-(2-oxopropyl)quinolin-4(1H)-one involves multi-step reactions starting from quinoline precursors. A common approach includes:
-
Fluorination: Electrophilic fluorination of 6,8-dichloroquinoline using hydrogen fluoride or Selectfluor® to introduce fluorine atoms.
-
Side Chain Introduction: Nucleophilic substitution at position 1 with 2-bromoacetone, followed by oxidation to form the 2-oxopropyl group.
-
Purification: Column chromatography or recrystallization to achieve >97% purity .
Yield optimization remains challenging due to competing side reactions during fluorination and ketone stabilization. Microwave-assisted synthesis and catalytic methods are under exploration to improve efficiency.
Industrial-Scale Production Challenges
-
Cost of Fluorinating Agents: High-purity fluorine sources like Selectfluor® increase production costs.
-
Byproduct Management: Hydrofluoric acid generation during fluorination necessitates corrosion-resistant equipment .
-
Storage Stability: The compound’s sensitivity to moisture and light requires inert atmosphere storage .
| Hazard Code | Risk Statement | Precautionary Measure (P-Code) |
|---|---|---|
| H315 | Skin irritation | P280 (Wear protective gloves/clothing) |
| H318 | Serious eye damage | P305+P351+P338 (Eye rinse protocol) |
| H413 | Aquatic toxicity | P273 (Avoid environmental release) |
Environmental Impact
The compound’s persistence in aquatic systems (H410) necessitates stringent disposal practices. Biodegradation studies indicate a half-life >60 days in water, posing risks to Daphnia magna and algae .
Future Research Directions
-
Synthetic Optimization: Explore green chemistry approaches to reduce HF byproducts.
-
Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.
-
Preclinical Trials: Evaluate pharmacokinetics and toxicity in murine models.
-
Structural Analogs: Modify the 2-oxopropyl group to improve selectivity for cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume